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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propiophenone
CAS No.: 58122-03-5
Cat. No.: B1298397

Get Quote

. J

CAS Registry Number: 58122-03-5 Synonyms: 3-(3-Chlorophenyl)-1-phenylpropan-1-one; 3-
Chloro-dihydrochalcone Molecular Formula: C1sH13ClIO Molecular Weight: 244.72 g/mol

Part 1: Executive Summary & Critical
Disambiguation
The "Precision"” Trap in Drug Development

As a Senior Application Scientist, the first step in safety is accurate identification. In the high-
throughput environment of drug discovery, nomenclature ambiguity is a primary vector for
experimental failure and safety incidents.

CRITICAL DISAMBIGUATION: You must distinguish the target compound 3-(3-
Chlorophenyl)propiophenone from its structural isomer, 3'-Chloropropiophenone (CAS 939-
52-6), a common precursor for the antidepressant Bupropion.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1298397#bc-rfq
https://www.benchchem.com/product/b1298397/docs?utm_src=pdf-body#technical-safety-handling-monograph-3-3-chlorophenyl-propiophenone
https://www.benchchem.com/product/b1298397/docs?utm_src=pdf-body#technical-safety-handling-monograph-3-3-chlorophenyl-propiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298397?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Target: 3-(3- Isomer: 3'-

Feature ] )
Chlorophenyl)propiophenone  Chloropropiophenone

CAS 58122-03-5 939-52-6

Structure Ph-C(=0)-CH2-CH2-(3-CI-Ph) (3-CI-Ph)-C(=0)-CH2-CHs

Class Dihydrochalcone Propiophenone
Scaffold for heterocycles;

Role Kinase inhibitor API Intermediate (Bupropion)
pharmacophore

Safety Note Moderate Irritant (Predicted) Lachrymator / Severe Irritant

Guidance: Verify the structure via NMR or HPLC retention time before scaling up. This guide
focuses strictly on CAS 58122-03-5.

Part 2: Hazard Identification & Toxicology (The
IIWhyll)

Since specific toxicological datasets (RTECS/ECHA) are often incomplete for research-grade
dihydrochalcones, we apply Read-Across Toxicology based on the structural activity
relationship (SAR) of chlorinated aromatic ketones.

GHS Classification (Predicted/Read-Across)

Based on SAR of analogous dihydrochalcones.

o Skin Corrosion/Irritation: Category 2 (H315) - Mechanism: Lipophilic tail facilitates dermal
absorption; ketone moiety reacts with nucleophilic skin proteins.

e Serious Eye Damage/Irritation: Category 2A (H319).

o Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Tract
[rritation.

The "Self-Validating" Safety Logic
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Do not rely on the absence of a "Skull and Crossbones" pictogram to assume safety.
e The Hazard: Chlorinated aromatics can act as weak alkylating agents or sensitizers.

e The Validation: If you can smell it, your engineering controls have failed. The compound has
low vapor pressure; odor detection implies significant particulate or aerosol suspension.

Part 3: Risk Mitigation & Engineering Controls

Control Banding Strategy
Treat CAS 58122-03-5 as Occupational Exposure Band (OEB) 2 (100-1000 pg/ms).

Engineering Controls (Hierarchy Level 1)

e Primary: Standard Fume Hood.
 Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

» Validation: Verify flow with a vane anemometer prior to opening the container.

Personal Protective Equipment (PPE) (Hierarchy Level 2)

» Hand Protection: Nitrile is generally sufficient for the solid.

o Solvent Context: If dissolved in Dichloromethane (DCM), use Silver Shield/Laminate
gloves. Nitrile degrades in <5 minutes with DCM.

o Respiratory: If handling >10g of powder outside a hood (not recommended), use a P95/P3
half-mask respirator.

Workflow: Handling & Solubilization

This protocol ensures containment of static-prone powders.

o Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat.
Dihydrochalcones are prone to static charge, leading to aerosolization.

¢ Weighing: Tare the vial inside the hood. Transfer solid using a disposable antistatic spatula.
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e Solubilization: Add solvent (e.g., DMSO, Ethanol) immediately to "wet" the powder,
suppressing dust generation.

Part 4: Emergency Response & Stability
Stability Profile

» Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

» Incompatibilities: Strong oxidizing agents (permanganates), strong bases (can induce aldol
condensation/degradation).

o Decomposition: Thermal decomposition releases Hydrogen Chloride (HCI) gas and Carbon
Monoxide.

Spill Response (The "Three-Zone" Method)

e Zone 1 (Immediate): Evacuate the hood area. Allow dust to settle (2 min).

e Zone 2 (Containment): Cover spill with a solvent-dampened pad (Ethanol) to prevent dust
lofting. Do not dry sweep.

e Zone 3 (Decontamination): Wipe surface with 10% Na=COs (aqueous) to neutralize potential
acidic residues, followed by water.

Part 5: Synthesis & Application Context[1]
Synthetic Utility
Researchers typically utilize CAS 58122-03-5 as a stable intermediate. It is often synthesized

via the hydrogenation of the corresponding chalcone.

Reaction Workflow (Graphviz): The following diagram illustrates the synthesis and safety
decision logic.
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1. Identity Check
(NMR/LCMS)

Start: CAS 58122-03-5

Proceed: Dihydrochalcone eaction: isposal:
Protocol (OEB 2) i i

Click to download full resolution via product page

Caption: Figure 1: Operational safety logic flow distinguishing the target dihydrochalcone from
its lachrymatory isomer.

Metabolic/Synthetic Pathway

In drug development, this scaffold is often modified at the carbonyl or the phenyl ring.

Precursor:
3-Chlorobenzaldehyde + Acetophenone

laisen-Schmidt
Condensation

Intermediate 1:
3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
(Chalcone)

Selective Hydrogenation
(Pd/C, H2)

TARGET: 3-(3-Chlorophenyl)propiophenone
(CAS 58122-03-5)

eductive Amination
or Grignard

Downstream Product:

1,3-Diarylpropylamines
(Antidepressant/Anesthetic analogs)
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Caption: Figure 2: Synthetic lineage of 3-(3-Chlorophenyl)propiophenone in medicinal
chemistry campaigns.

Part 6: Quantitative Data Summary

Property Value Method/Source

Physical State Solid (Crystalline powder) Visual Inspection

Melting Point 58-62 °C (Predicted) SAR (Dihydrochalcones)

Boiling Point ~380 °C at 760 mmHg Predicted

Solubility DMSO (>10 mg/mL). DCM, Experimental

Ethanol

Flash Point >110 °C Closed Cup (Estimated)

pKa Non-ionizable (Ketone) Chemical Structure
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» To cite this document: BenchChem. [Technical Safety & Handling Monograph: 3-(3-
Chlorophenyl)propiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298397/docs#technical-safety-handling-monograph-
3-3-chlorophenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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